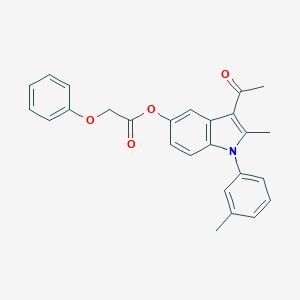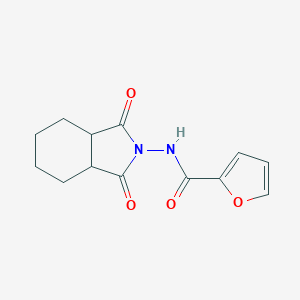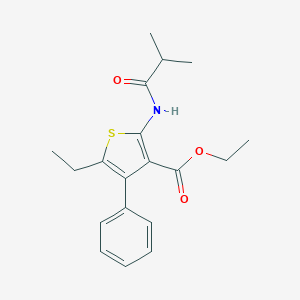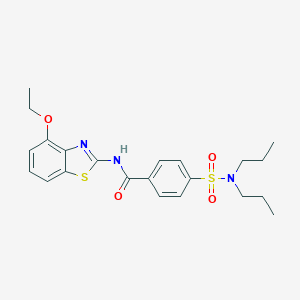![molecular formula C18H15ClN4O2S B376051 N-[4-[2-[2-(4-chlorobenzoyl)hydrazinyl]-1,3-thiazol-4-yl]phenyl]acetamide](/img/structure/B376051.png)
N-[4-[2-[2-(4-chlorobenzoyl)hydrazinyl]-1,3-thiazol-4-yl]phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-[2-[2-(4-chlorobenzoyl)hydrazinyl]-1,3-thiazol-4-yl]phenyl]acetamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is notable for its potential biological activities and has been the subject of various scientific studies.
Preparation Methods
The synthesis of N-[4-[2-[2-(4-chlorobenzoyl)hydrazinyl]-1,3-thiazol-4-yl]phenyl]acetamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the thiazole ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.
Introduction of the hydrazino group: The thiazole intermediate is then reacted with hydrazine hydrate to introduce the hydrazino group.
Acylation: The resulting hydrazino-thiazole compound is acylated with 4-chlorobenzoyl chloride to form the desired product.
Chemical Reactions Analysis
N-[4-[2-[2-(4-chlorobenzoyl)hydrazinyl]-1,3-thiazol-4-yl]phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or methanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-[4-[2-[2-(4-chlorobenzoyl)hydrazinyl]-1,3-thiazol-4-yl]phenyl]acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antibacterial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[4-[2-[2-(4-chlorobenzoyl)hydrazinyl]-1,3-thiazol-4-yl]phenyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular pathways involved are still under investigation, but it is believed to interfere with cellular processes such as DNA replication and protein synthesis.
Comparison with Similar Compounds
N-[4-[2-[2-(4-chlorobenzoyl)hydrazinyl]-1,3-thiazol-4-yl]phenyl]acetamide can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Bleomycin: An antineoplastic drug.
Tiazofurin: Another antineoplastic drug.
What sets this compound apart is its unique combination of functional groups, which may confer distinct biological activities and therapeutic potential.
Properties
Molecular Formula |
C18H15ClN4O2S |
|---|---|
Molecular Weight |
386.9g/mol |
IUPAC Name |
N-[4-[2-[2-(4-chlorobenzoyl)hydrazinyl]-1,3-thiazol-4-yl]phenyl]acetamide |
InChI |
InChI=1S/C18H15ClN4O2S/c1-11(24)20-15-8-4-12(5-9-15)16-10-26-18(21-16)23-22-17(25)13-2-6-14(19)7-3-13/h2-10H,1H3,(H,20,24)(H,21,23)(H,22,25) |
InChI Key |
RGXZNEARZBXPQL-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)C2=CSC(=N2)NNC(=O)C3=CC=C(C=C3)Cl |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C2=CSC(=N2)NNC(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Ethyl 2-[(2-acetyloxybenzoyl)amino]-4-(4-methylphenyl)thiophene-3-carboxylate](/img/structure/B375972.png)
![2-(2,4-dichlorophenoxy)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]acetamide](/img/structure/B375974.png)
![Ethyl 2-[(2-acetyloxybenzoyl)amino]-4-phenylthiophene-3-carboxylate](/img/structure/B375976.png)


![5-(1,3-benzodioxol-5-yl)-3,3-dimethyl-3,4,5,6-tetrahydrobenzo[a]phenanthridin-1(2H)-one](/img/structure/B375981.png)
![Ethyl 4-(4-bromophenyl)-2-[[3-(2,5-dioxopyrrolidin-1-yl)benzoyl]amino]thiophene-3-carboxylate](/img/structure/B375982.png)

![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-furamide](/img/structure/B375986.png)
![4-BUTOXY-N-(4-CHLOROPHENYL)-N-[4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BUTYL]BENZAMIDE](/img/structure/B375987.png)
![Ethyl 2-[[3-(2,5-dioxopyrrolidin-1-yl)benzoyl]amino]-4-(4-phenylphenyl)thiophene-3-carboxylate](/img/structure/B375990.png)
